3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride, also known as 3-methyl-N-propan-2-ylpiperazine-1-carboxamide hydrochloride, is a chemical compound with the CAS Number 2247105-67-3. This compound has gained attention due to its structural characteristics and potential applications in scientific research. The molecular formula is , and it has a molecular weight of approximately 258.19 g/mol. Its structure features a piperazine ring, which is common in many biologically active molecules, along with a carboxamide functional group and two hydrochloride ions in its salt form.
The compound is classified as a piperazine derivative, which is known for its diverse biological activities. The piperazine family includes compounds that are often investigated for their pharmacological properties, including interactions with various biological targets such as receptors and enzymes. Its unique structure suggests potential applications in medicinal chemistry and material science.
The synthesis of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, time, and the presence of solvents or catalysts to achieve high yields and purity. The final product is usually purified through recrystallization or chromatography techniques.
The molecular structure of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride can be represented using various notations:
CC1CN(CCN1)C(=O)NC(C)C.Cl
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-4-10-8(3)6-12;/h7-8,10H,4-6H2,1-3H3,(H,11,13);1H
This representation highlights the presence of the piperazine ring and functional groups within the molecule.
The compound appears as a white to off-white powder at room temperature and is soluble in water, which facilitates its application in biological studies.
The chemical reactivity of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride can be attributed to its functional groups:
Understanding these reactions is crucial for exploring modifications that could enhance the compound's biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride involves its interaction with biological targets. Preliminary investigations may focus on:
Research into these mechanisms is essential for elucidating the compound's role in drug discovery and development.
The physical properties of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride include:
Key chemical properties include:
3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride has potential applications across various fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4